molecular formula C10H17NO6S B12943285 tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide

tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide

Cat. No.: B12943285
M. Wt: 279.31 g/mol
InChI Key: BBNZNCKFTJKWFY-JTQLQIEISA-N
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Description

tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple heteroatoms, including oxygen, sulfur, and nitrogen, which contribute to its distinctive chemical properties. The tert-butyl group attached to the molecule enhances its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of Heteroatoms:

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions to protect the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The presence of multiple heteroatoms allows for diverse interactions with different biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

The uniqueness of tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide lies in its spirocyclic structure with multiple heteroatoms. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the tert-butyl group provides steric protection, further enhancing its stability and solubility.

Properties

Molecular Formula

C10H17NO6S

Molecular Weight

279.31 g/mol

IUPAC Name

tert-butyl (5S)-2,2-dioxo-3,7-dioxa-2λ6-thia-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(12)11-10(4-5-15-6-10)7-16-18(11,13)14/h4-7H2,1-3H3/t10-/m0/s1

InChI Key

BBNZNCKFTJKWFY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@]2(CCOC2)COS1(=O)=O

Canonical SMILES

CC(C)(C)OC(=O)N1C2(CCOC2)COS1(=O)=O

Origin of Product

United States

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